![molecular formula C19H22N2OS B2629360 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034308-39-7](/img/structure/B2629360.png)
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
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Description
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug design, and neuroscience.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
The compound's structure suggests relevance in synthetic organic chemistry, particularly in the synthesis of complex heterocyclic compounds. For instance, a study by Kopchuk et al. (2017) outlines a non-cyanide method for synthesizing 3-cyanoisoquinolines, highlighting the strategic use of isoquinoline derivatives in constructing nitrogen-containing heterocycles which are prevalent in pharmaceuticals and materials science (Kopchuk et al., 2017).
Biological Activities
Compounds structurally related to "1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone" have been evaluated for various biological activities. The study by Jiang et al. (2019) reports the design and synthesis of selective butyrylcholinesterase inhibitors based on a dihydroisoquinolin-2(1H)-yl)methyl derivative, illustrating potential applications in neurodegenerative diseases treatment, such as Alzheimer's disease (Jiang et al., 2019).
Material Science Applications
The compound's thiophene moiety indicates possible applications in material science, especially in the development of organic semiconductors and conducting polymers. Research by Pandule et al. (2014) on conducting polymers based on thiophene demonstrates the significance of such structures in creating materials with desirable electronic properties (Pandule et al., 2014).
Antimicrobial and Antituberculosis Activity
The chemical framework of the compound suggests potential antimicrobial applications. A study by Chitra et al. (2011) on 3-heteroarylthioquinoline derivatives, involving structural elements similar to those in the query compound, shows significant in vitro antituberculosis activity, which indicates a promising avenue for the development of new antimicrobial agents (Chitra et al., 2011).
properties
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c22-19(11-15-7-10-23-14-15)21-9-6-18(13-21)20-8-5-16-3-1-2-4-17(16)12-20/h1-4,7,10,14,18H,5-6,8-9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJJQCFDGLKBOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone |
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